molecular formula C9H14ClNO2 B3282217 3-Methoxy Dopamine-d4 Hydrochloride CAS No. 74719-64-5

3-Methoxy Dopamine-d4 Hydrochloride

Cat. No.: B3282217
CAS No.: 74719-64-5
M. Wt: 207.69 g/mol
InChI Key: AWRIOTVUTPLWLF-HGFPCDIYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 3-Methoxy Dopamine-d4 Hydrochloride involves several steps:

Industrial production methods for this compound are not widely documented, but typically involve similar steps with optimization for large-scale production.

Chemical Reactions Analysis

3-Methoxy Dopamine-d4 Hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

3-Methoxy Dopamine-d4 Hydrochloride is extensively used in scientific research:

    Chemistry: It serves as a reference standard for analytical method development and validation.

    Biology: It is used to study the metabolic pathways of dopamine and its derivatives.

    Medicine: Research involving this compound helps in understanding neurological disorders and developing therapeutic agents.

    Industry: It is used in the quality control of pharmaceutical products

Mechanism of Action

The mechanism of action of 3-Methoxy Dopamine-d4 Hydrochloride involves its interaction with dopamine receptors. It acts as a neuromodulator, influencing various signaling pathways in the brain. The compound can induce behavioral effects by activating trace amine-associated receptor 1 (TAAR1), leading to the phosphorylation of ERK and CREB in the striatum .

Comparison with Similar Compounds

3-Methoxy Dopamine-d4 Hydrochloride is unique due to its deuterated nature, which provides stability and allows for precise analytical measurements. Similar compounds include:

    3-Methoxytyramine Hydrochloride: The non-deuterated form of the compound.

    Dopamine Hydrochloride: A closely related compound used in various neurological studies.

    3,4-Dihydroxyphenethylamine Hydrochloride: Another related compound with similar applications

Properties

IUPAC Name

4-(2-amino-1,1,2,2-tetradeuterioethyl)-2-methoxyphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-12-9-6-7(4-5-10)2-3-8(9)11;/h2-3,6,11H,4-5,10H2,1H3;1H/i4D2,5D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRIOTVUTPLWLF-HGFPCDIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CC(=C(C=C1)O)OC)C([2H])([2H])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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